[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate
Description
[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of phenyl, chlorobenzoate, and hydrazinylidene groups, which contribute to its distinct chemical properties.
Properties
CAS No. |
303086-55-7 |
|---|---|
Molecular Formula |
C29H23ClN2O4 |
Molecular Weight |
499.0 g/mol |
IUPAC Name |
[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C29H23ClN2O4/c1-20(35-26-17-11-23(12-18-26)22-5-3-2-4-6-22)28(33)32-31-19-21-7-15-27(16-8-21)36-29(34)24-9-13-25(30)14-10-24/h2-20H,1H3,(H,32,33)/b31-19+ |
InChI Key |
LWDGDAQSKCGQAC-ZCTHSVRISA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of 4-phenylphenol: This can be achieved through the reaction of phenylmagnesium bromide with benzene in the presence of a catalyst.
Synthesis of 4-phenylphenoxypropanoic acid: This involves the esterification of 4-phenylphenol with propanoic acid.
Hydrazinylidene formation: The hydrazinylidene group is introduced by reacting the ester with hydrazine hydrate under controlled conditions.
Final coupling: The final step involves coupling the hydrazinylidene intermediate with 4-chlorobenzoic acid using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones.
Reduction: The hydrazinylidene group can be reduced to form hydrazine derivatives.
Substitution: The chlorobenzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorobenzoate group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of [4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-bromobenzoate: Similar structure but with a bromine atom instead of chlorine.
[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-fluorobenzoate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorobenzoate group in [4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its bromine or fluorine counterparts. This makes it particularly useful in specific synthetic applications where such reactivity is desired.
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